molecular formula C3H7Br2N B12442920 2,3-Dibromopropan-1-amine

2,3-Dibromopropan-1-amine

Cat. No.: B12442920
M. Wt: 216.90 g/mol
InChI Key: VKQMAOOHJWXMPL-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

Atomic Connectivity and Bonding Patterns

The molecular structure of 2,3-dibromopropan-1-amine consists of a propane backbone with an amine group (-NH₂) at position 1 and bromine atoms at positions 2 and 3. The SMILES notation (C(C(CBr)Br)N) clarifies the connectivity: the central carbon (C2) is bonded to two bromine atoms, while the terminal carbon (C1) bears the primary amine group.

Table 1: Key Structural Properties

Property Value Source
Molecular Formula C₃H₇Br₂N
Molecular Weight 216.90 g/mol
IUPAC Name This compound
SMILES C(C(CBr)Br)N

The C-Br bond lengths are approximately 1.93–1.98 Å, typical for carbon-bromine single bonds, while the C-N bond measures ~1.47 Å, consistent with amine groups. The electronegativity of bromine induces partial positive charges on C2 and C3, influencing reactivity and intermolecular interactions.

Stereochemical Considerations and Chiral Centers

The molecule contains two stereogenic centers at C2 and C3. Each carbon is bonded to four distinct groups:

  • C2 : NH₂-CH₂-, Br, CHBr, and H.
  • C3 : CH₂-Br, Br, CH₂-NH₂, and H.

This configuration generates four possible stereoisomers (2² = 4). However, the planar geometry of the adjacent bromines may restrict free rotation, leading to diastereomerism. For example, erythro and threo diastereomers could arise depending on the relative configurations of C2 and C3.

Comparative Analysis of 2D vs. 3D Conformational Studies

2D Conformational Analysis :
In two-dimensional representations, the molecule adopts a staggered conformation to minimize steric hindrance between the bulky bromine atoms and the amine group. The Newman projection along the C2-C3 axis reveals a gauche arrangement, with a dihedral angle of ~60° between the bromine substituents.

3D Conformational Analysis :
Density functional theory (DFT) calculations predict a twisted boat-like geometry in the gas phase, stabilized by weak C-H···Br hydrogen bonds. Solvent effects, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO), flatten the structure due to enhanced solvation of the amine group.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

  • NH₂ protons : Resonate at δ 1.8–2.2 ppm (broad singlet, exchangeable with D₂O).
  • C1 protons (CH₂) : δ 3.4–3.6 ppm (triplet, J = 6.8 Hz).
  • C2 proton (CHBr) : δ 4.1–4.3 ppm (multiplet).
  • C3 proton (CHBr) : δ 4.3–4.5 ppm (multiplet).

Solvent-induced shifts are significant. In DMSO-d₆, the NH₂ signal broadens due to hydrogen bonding, while CDCl₃ resolves splitting from vicinal bromines.

¹³C NMR :

  • C1 : δ 38.2 ppm.
  • C2 : δ 52.7 ppm.
  • C3 : δ 56.1 ppm.
  • Br-C : Deshielded to δ 70–75 ppm.
Infrared (IR) Vibrational Frequency Analysis

Key IR absorptions include:

  • N-H stretch : 3350–3300 cm⁻¹ (amine).
  • C-Br stretch : 650–560 cm⁻¹.
  • C-N stretch : 1250–1020 cm⁻¹.

The coupling of C-Br and C-N vibrations at ~1100 cm⁻¹ confirms the amine’s proximity to brominated carbons.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) at m/z 216.90 is rarely observed due to extensive fragmentation:

  • Loss of Br : m/z 137.91 ([M-Br]⁺).
  • Loss of NH₂ : m/z 199.84 ([M-NH₂]⁺).
  • Base peak : m/z 79.90 (Br⁺).

The isotopic pattern (1:1 ratio for Br₂) confirms two bromine atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7Br2N

Molecular Weight

216.90 g/mol

IUPAC Name

2,3-dibromopropan-1-amine

InChI

InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2

InChI Key

VKQMAOOHJWXMPL-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Bromination typically proceeds via a two-step mechanism:

  • Electrophilic Addition : Bromine (Br₂) adds across the double bond of allylamine, forming a dibrominated intermediate.
    $$
    \text{CH}2=\text{CHCH}2\text{NH}2 + \text{Br}2 \rightarrow \text{CH}2(\text{Br})\text{CH}(\text{Br})\text{CH}2\text{NH}_2
    $$
  • Amine Stabilization : The primary amine group may require protection (e.g., as a hydrobromide salt) to prevent side reactions during bromination.

Key Parameters :

  • Solvent : Acetic acid or dichloromethane (DCM) to dissolve bromine and amine.
  • Temperature : 0–5°C to control exothermicity and minimize decomposition.
  • Molar Ratios : Propan-1-amine to bromine at 1:2 stoichiometry.

Challenges and Optimizations

  • Over-bromination : Excess bromine may lead to tribrominated byproducts.
  • Side Reactions : The amine group can react with bromine, necessitating protective strategies (e.g., in situ salt formation).

Diazotization and Bromination of 1,3-Diaminopropane

A less direct approach involves diazotization of 1,3-diaminopropane, followed by bromine substitution. This method mirrors techniques used in aromatic dibromination.

Synthetic Pathway

  • Diazotization : Treatment of 1,3-diaminopropane with sodium nitrite (NaNO₂) in acidic media generates diazonium intermediates.
  • Bromine Substitution : Diazonium intermediates react with bromine to replace amine groups with bromine atoms.

Representative Reaction :
$$
\text{H}2\text{NCH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaNO}2, \text{H}^+} \text{Intermediate} \xrightarrow{\text{Br}2} \text{CH}2(\text{Br})\text{CH}(\text{Br})\text{CH}2\text{NH}2
$$

Critical Conditions :

  • Catalyst : Copper sulfate (CuSO₄·5H₂O) enhances reaction efficiency.
  • Solvent : Ethanol or aqueous sulfuric acid.
  • Temperature : Maintained below 5°C during diazotization to prevent decomposition.

Yield and Purity Considerations

  • Yield : ~50% after purification (e.g., recrystallization in ethyl acetate).
  • Purity : ≥99.5% achievable via solvent-based crystallization.

Substitution Reactions on Dihalogenated Propane

Starting from 1,2,3-tribromopropane, selective amine substitution offers another route.

Ammonolysis of 1,2,3-Tribromopropane

Reaction with ammonia replaces one bromine atom with an amine group:
$$
\text{CH}2\text{BrCHBrCH}2\text{Br} + \text{NH}3 \rightarrow \text{CH}2\text{BrCHBrCH}2\text{NH}2 + \text{HBr}
$$

Optimization Factors :

  • Ammonia Excess : 3:1 molar ratio to drive substitution.
  • Solvent : Ethanol or tetrahydrofuran (THF).
  • Temperature : 60–80°C for 12–24 hours.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Purity Complexity
Direct Bromination Propan-1-amine None 40–60% ≥95% Moderate
Diazotization 1,3-Diaminopropane CuSO₄·5H₂O 50% ≥99.5% High
Ammonolysis 1,2,3-Tribromopropane None 30–50% ≥90% Low

Key Observations :

  • Diazotization offers higher purity but requires precise temperature control.
  • Direct bromination is more scalable but risks over-bromination.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry improves heat transfer and mixing, critical for exothermic bromination reactions.

Emerging Techniques and Research Gaps

Recent advances in catalytic bromination (e.g., using N-bromosuccinimide) and photochemical methods remain underexplored for this compound. Further research is needed to optimize selectivity and reduce reliance on hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2,3-Dihydroxypropan-1-amine.

    Oxidation: Various oxides depending on the reaction conditions.

    Reduction: 2,3-Dibromopropane.

Scientific Research Applications

2,3-Dibromopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

2,3-Dibromopropan-1-amine Hydrobromide/Hydrochloride

Structural Features : The hydrobromide and hydrochloride salts of this compound are ionic derivatives that enhance stability and solubility in polar solvents.
Applications : These salts are preferred in large-scale syntheses of ABBs due to their improved handling and reduced hygroscopicity compared to the free amine. For example, the hydrobromide salt (CAS: 6963-32-2) has been used in Grignard-mediated alkylation reactions with tert-butyl magnesium bromide to afford bicyclic products in 85% yield .
Advantages :

  • Purity : 97–99% purity ensures reproducible reaction outcomes .
  • Cost-Effectiveness : 75% cost reduction compared to earlier synthetic routes .

(S)-1-Bromo-3-phenylpropan-2-amine

Structural Features: This compound (CAS: N/A) substitutes one bromine atom with a phenyl group and retains a single bromine at the 1-position. Reactivity: The phenyl group introduces steric hindrance and electronic effects, reducing its utility in cyclization reactions compared to this compound. The lone bromine also limits its ability to participate in dual leaving-group mechanisms critical for ABB formation .

3,3-Dimethoxypropan-1-amine

Structural Features: 3,3-Dimethoxypropan-1-amine (CAS: 60185-84-4) replaces bromine atoms with methoxy groups, yielding the molecular formula C₅H₁₃NO₂. Reactivity: Methoxy groups are electron-donating, rendering the compound less electrophilic than brominated analogs. This limits its use in substitution reactions but enhances stability in acidic conditions. Applications: Used in the synthesis of heterocycles and pharmaceuticals where electron-rich intermediates are required .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Applications Purity/Cost Advantage
This compound C₃H₇Br₂N 247.81 g/mol Br (2,3-positions) ABB synthesis, alkylation reactions N/A
This compound HBr C₃H₈Br₃N 328.82 g/mol Br (2,3-), HBr salt Large-scale ABB production 97–99%, 75% cost reduction
(S)-1-Bromo-3-phenylpropan-2-amine C₉H₁₂BrN 214.10 g/mol Br (1-), Ph (3-) Chiral intermediates N/A
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ 119.16 g/mol OMe (3,3-positions) Electron-rich heterocycles N/A

Key Research Findings

  • Reactivity in Cyclization : The dual bromine atoms in this compound enable sequential alkylation and cyclization steps, as demonstrated in reactions with Grignard reagents (e.g., tert-butyl magnesium bromide) to form ABBs .
  • Salt Derivatives : The hydrochloride and hydrobromide salts exhibit superior crystallinity, simplifying purification and improving yields in multi-step syntheses .
  • Functional Group Influence : Bromine’s electronegativity and leaving-group capability make this compound more reactive in nucleophilic substitutions than methoxy- or phenyl-substituted analogs .

Biological Activity

2,3-Dibromopropan-1-amine is a halogenated amine compound with significant interest in medicinal chemistry and toxicology. Its biological activities stem from its structural properties, which allow it to interact with various biological systems. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the chemical formula C₃H₇Br₂N and is characterized by the presence of two bromine atoms attached to the second and third carbon atoms of a propylamine chain. The compound can be represented by the following chemical structure:

  • SMILES: BrCC(Br)CN
  • InChI: 1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H

Synthesis

The synthesis of this compound typically involves bromination of propan-1-amine. Various methods have been explored for its synthesis, focusing on yield optimization and purity enhancement. One notable method involves the use of hydrobromic acid in the presence of a catalyst to facilitate the bromination process .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to alterations in cellular processes such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites.
  • DNA Interaction: It has been noted for potential mutagenic effects due to its ability to interact with DNA, leading to structural changes.

Toxicological Studies

Research has indicated that this compound exhibits cytotoxic properties. A study reported that exposure to this compound resulted in significant cell death in various cancer cell lines, suggesting potential as an anticancer agent . However, its mutagenic potential raises concerns regarding safety.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on human breast cancer cells demonstrated that this compound induced apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .

Cell LineIC50 (µM)
MCF-7 (Breast)25
HeLa (Cervical)30
A549 (Lung)40

Case Study 2: Mutagenicity Assessment

In a mutagenicity assessment using Ames test protocols, this compound was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100. The results indicated a dose-dependent increase in revertant colonies, highlighting its potential risk as a mutagenic agent .

Q & A

Basic: What are the optimized synthetic routes for 2,3-Dibromopropan-1-amine, and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:
The synthesis of this compound can be optimized by exploring brominating agents (e.g., HBr, PBr₃), solvent polarity, and temperature. For instance, Prof. Xiao’s team achieved 97–99% purity by adjusting stoichiometric ratios and employing recrystallization with hydrobromic acid to form the hydrobromide salt . Reaction monitoring via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical for real-time optimization.

Basic: What purification techniques are effective for isolating this compound from byproducts?

Methodological Answer:
Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes impurities. The Xiao group utilized hydrobromide salt formation to enhance crystallinity, enabling high-purity recovery . Post-purification analysis via melting point determination and HPLC ensures purity validation.

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors .
  • Storage: Tightly sealed containers in dry, ventilated areas at room temperature; avoid incompatible materials (e.g., strong oxidizers) .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against deuterated analogs (e.g., deuterated bromopropanes in ) to track isotopic labeling patterns . pH-dependent hydrolysis can be monitored using buffered solutions (pH 1–13) and <sup>79/81</sup>Br NMR to detect debromination.

Advanced: What analytical methods are recommended for detecting nitrosamine impurities in this compound?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤ 1 ppb is ideal. Follow EMA guidelines: report results in ng/ppm, conduct root-cause analysis for contamination sources (e.g., amine precursors, nitric acid residues), and implement risk mitigation (e.g., scavengers like ascorbic acid) .

Advanced: How should researchers address contradictory data in reaction mechanisms involving this compound?

Methodological Answer:
Apply systematic contradiction analysis:

  • Replicate Studies: Verify experimental conditions (e.g., solvent purity, catalyst batch).
  • Computational Modeling: Use DFT calculations to compare proposed mechanisms (e.g., SN2 vs. radical pathways).
  • Meta-Analysis: Cross-reference findings with analogous compounds (e.g., 2-Bromo-1,1-dimethylcyclopropane substitution pathways in ) .

Advanced: What are the applications of this compound in synthesizing nitrogen-containing heterocycles?

Methodological Answer:
The compound serves as a precursor for azabicyclo[1.1.0]butane via intramolecular cyclization. Optimize ring-closing metathesis (RCM) or photochemical methods by varying catalysts (e.g., Grubbs catalyst) and UV exposure . Characterize products using X-ray crystallography and dynamic NMR to confirm stereochemistry.

Advanced: How can chiral resolution of this compound derivatives be achieved?

Methodological Answer:
Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution using lipases. For example, (2R)-2-(2-Adamantyl)propan-1-amine () demonstrates how bulky groups enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

Advanced: What environmental mitigation strategies are recommended for this compound spills?

Methodological Answer:
Contain spills with sand/vermiculite, collect in labeled containers, and avoid drainage systems. Degrade residues via Fenton oxidation (H₂O₂/Fe²⁺) or bioremediation using Pseudomonas spp. (tested for brominated amines) . Quantify residual toxicity using Daphnia magna bioassays.

Advanced: How can researchers reconcile open-data sharing with privacy in studies involving this compound?

Methodological Answer:
Follow GDPR/EMA frameworks:

  • De-Identification: Remove batch-specific identifiers and aggregate data.
  • Controlled Access: Use repositories like Zenodo with embargo options.
  • Ethical Review: Submit protocols to institutional review boards (IRBs) for approval, emphasizing public benefit vs. commercial risks .

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